molecular formula C12H7BrO B6257313 5-bromo-1,2-dihydroacenaphthylen-1-one CAS No. 34825-01-9

5-bromo-1,2-dihydroacenaphthylen-1-one

Cat. No.: B6257313
CAS No.: 34825-01-9
M. Wt: 247.1
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Description

5-Bromo-1,2-dihydroacenaphthylen-1-one is an organic compound with the molecular formula C12H9BrO It is a derivative of acenaphthylene, where a bromine atom is substituted at the 5-position and a carbonyl group is present at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,2-dihydroacenaphthylen-1-one typically involves the bromination of acenaphthene followed by oxidation. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dihydroacenaphthylen-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1,2-dihydroacenaphthylen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1,2-dihydroacenaphthylen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The exact pathways involved can vary, but typically include interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1,2-dihydroacenaphthylene: Similar structure but lacks the carbonyl group.

    5-Chloro-1,2-dihydroacenaphthylen-1-one: Chlorine atom instead of bromine.

    5-Bromoacenaphthene-1,2-dione: Contains two carbonyl groups instead of one.

Uniqueness

5-Bromo-1,2-dihydroacenaphthylen-1-one is unique due to the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in organic synthesis and a candidate for various research applications .

Properties

CAS No.

34825-01-9

Molecular Formula

C12H7BrO

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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